N-(acetoxy-d3)succinimide
Overview
Description
N-(acetoxy-d3)succinimide, also known as acetic-d3 acid, 2,5-dioxopyrrolidin-1-yl ester, is a deuterated compound with the molecular formula C6H4D3NO4 and a molecular weight of 160.14 g/mol . This compound is primarily used in scientific research due to its unique properties, including its isotopic purity of 98 atom % D .
Preparation Methods
N-(acetoxy-d3)succinimide is synthesized using a method that involves the use of N-acetoxy-d3-succinimide instead of d6 acetic anhydride for chemical acetylation. The synthetic route typically involves the reaction of acetic-d3 acid with 2,5-dioxopyrrolidin-1-yl ester under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at a temperature of around 0°C to 25°C. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(acetoxy-d3)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form N-acylated products.
Acetylation Reactions: It is used in the acetylation of peptides and proteins, where it reacts with the amino groups of lysine residues.
Labeling Reactions: It is used in the labeling of biomolecules for applications in drug discovery, proteomics, and metabolomics.
Scientific Research Applications
N-(acetoxy-d3)succinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, as well as in the labeling of biomolecules.
Medicine: It is used in drug discovery and the development of new therapeutic agents.
Industry: It is utilized in the production of labeled compounds for use in various industrial applications.
Mechanism of Action
The mechanism of action of N-(acetoxy-d3)succinimide involves the acetylation of primary amino groups in peptides and proteins. This reaction occurs through the formation of a covalent bond between the acetyl group of this compound and the amino group of the target molecule. The molecular targets include lysine residues in proteins, which are critical for various biological processes.
Comparison with Similar Compounds
N-(acetoxy-d3)succinimide is similar to other succinimide derivatives, such as N-propionyloxy-d5-succinimide and N-propionyl-13C3-oxysuccinimide . its uniqueness lies in its deuterated nature, which provides distinct advantages in isotopic labeling and mass spectrometry applications . The similar compounds include:
- N-propionyloxy-d5-succinimide
- N-propionyl-13C3-oxysuccinimide
- N,N-dimethylacetamide-d9
These compounds share similar chemical structures but differ in their isotopic compositions and specific applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trideuterioacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCHNIAAPMMKG-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733460 | |
Record name | 1-[(~2~H_3_)Ethanoyloxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372942-43-3 | |
Record name | 1-[(~2~H_3_)Ethanoyloxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 372942-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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